

# An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Echinulin

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## Compound of Interest

Compound Name: Echinulin

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## Abstract

**Echinulin** (C<sub>29</sub>H<sub>39</sub>N<sub>3</sub>O<sub>2</sub>) is a complex indole alkaloid produced by various species of the *Aspergillus* and *Eurotium* genera of fungi.[1] Structurally, it is characterized by a diketopiperazine moiety derived from L-alanine and L-tryptophan, which is extensively prenylated at the indole nucleus. The stereochemistry of **echinulin** is defined by two chiral centers within the diketopiperazine ring, specifically at the C-3 and C-6 positions. This guide provides a comprehensive overview of the chemical structure, stereochemistry, and key analytical data of **echinulin**. It includes detailed spectroscopic data, experimental methodologies for structural elucidation, and an examination of its known interaction with the NF-κB signaling pathway.

## Chemical Structure and Stereochemistry

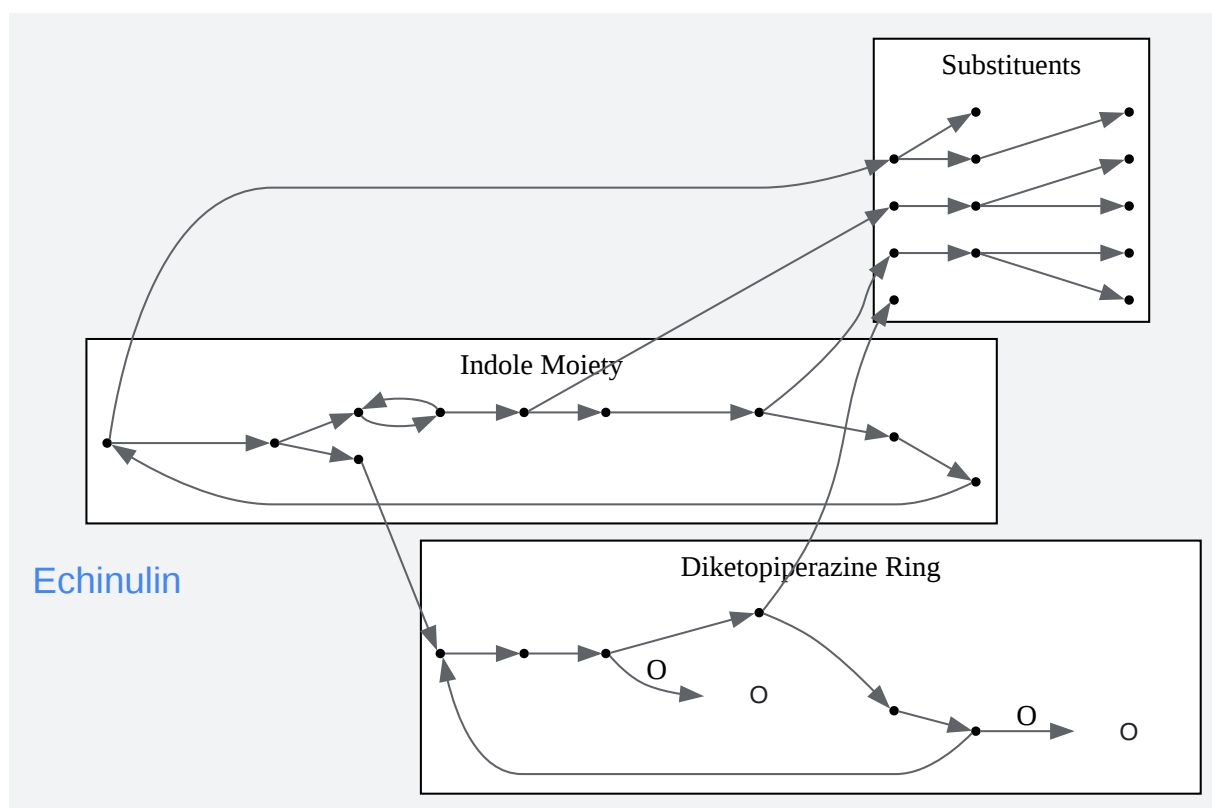
The systematic IUPAC name for **echinulin** is (3S,6S)-3-methyl-6-[[2-(2-methylbut-3-en-2-yl)-5,7-bis(3-methylbut-2-enyl)-1H-indol-3-yl]methyl]piperazine-2,5-dione.[1] The core of the molecule is a piperazine-2,5-dione, a cyclic dipeptide, which is substituted at positions 3 and 6. The key structural features are:

- **Diketopiperazine Ring:** A central six-membered ring containing two amide linkages.

- **Chiral Centers:** Two stereocenters are located at the  $\alpha$ -carbons of the amino acid residues, C-3 (from alanine) and C-6 (from tryptophan). The absolute configuration has been determined to be (3S, 6S).
- **Indole Moiety:** A tryptophan-derived indole ring is attached to the C-6 position of the diketopiperazine ring via a methylene bridge.
- **Isoprenoid Groups:** The indole nucleus is decorated with three isoprenoid groups: two 3-methylbut-2-enyl (prenyl) groups at positions C-5 and C-7, and one 2-methylbut-3-en-2-yl (reverse prenyl) group at position C-2.

Molecular Formula: C<sub>29</sub>H<sub>39</sub>N<sub>3</sub>O<sub>2</sub><sup>[1]</sup> Molecular Weight: 461.6 g/mol <sup>[1]</sup>

Below is a 2D representation of the chemical structure of **echinulin**:



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Caption: 2D Chemical Structure of **Echinulin**.

## Quantitative Data

## Spectroscopic Data

The structural elucidation of **echinulin** relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy. The following tables summarize the reported  $^1\text{H}$  and  $^{13}\text{C}$  NMR chemical shifts in  $\text{CDCl}_3$ .

Table 1:  $^1\text{H}$  NMR Spectroscopic Data for **Echinulin** (in  $\text{CDCl}_3$ )

Position	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-3	3.85	q	6.8
H-4	7.30	d	8.0
H-6	7.05	d	8.0
H-8	7.08	s	
H-10a	3.25	dd	14.5, 4.0
H-10b	2.90	dd	14.5, 8.0
H-11	4.10	m	
NH-1	8.05	s	
NH-9	5.80	br s	
NH-12	5.95	br s	
H-14	5.30	t	7.0
H-15	3.40	d	7.0
H-17	1.75	s	
H-18	1.80	s	
H-20	5.30	t	7.0
H-21	3.40	d	7.0
H-23	1.75	s	
H-24	1.80	s	
H-26	6.10	dd	17.5, 10.5
H-27a	5.10	d	10.5
H-27b	5.05	d	17.5
H-28	1.45	s	
H-29	1.45	s	

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data for **Echinulin** (in  $\text{CDCl}_3$ )[2]

Position	Chemical Shift ( $\delta$ , ppm)
C-2	140.5
C-3	54.5
C-3a	108.0
C-4	118.5
C-5	126.5
C-6	111.0
C-7	121.5
C-7a	136.0
C-8	122.0
C-10	28.0
C-11	56.0
C-13	167.0
C-14	123.0
C-15	28.5
C-16	132.0
C-17	18.0
C-18	26.0
C-19	170.0
C-20	123.0
C-21	28.5
C-22	132.0
C-23	18.0
C-24	26.0

C-25	42.0
C-26	145.0
C-27	112.0
C-28	27.0
C-29	27.0

## Crystallographic Data

As of the latest search, a complete Crystallographic Information File (CIF) for **echinulin** is not publicly available. However, analysis of closely related indole alkaloids containing a diketopiperazine ring provides representative data for bond lengths and angles within this core structure. The following table presents typical values.

Table 3: Representative Bond Lengths and Angles for the Diketopiperazine Core

Bond	Length (Å)	Angle	Degree (°)
N1-C2	1.34	C6-N1-C2	124.5
C2-C3	1.52	N1-C2-C3	115.0
C3-N4	1.46	C2-C3-N4	111.0
N4-C5	1.34	C3-N4-C5	123.0
C5-C6	1.52	N4-C5-C6	115.5
C6-N1	1.46	C5-C6-N1	110.5
C2=O	1.24	O=C2-N1	121.0
C5=O	1.24	O=C5-N4	121.0

Note: These values are illustrative and based on related structures. Actual values for **echinulin** may vary.

## Experimental Protocols

## Isolation and Purification of Echinulin from *Aspergillus* sp.

- **Fungal Culture:** *Aspergillus amstelodami* is cultured on a suitable solid medium (e.g., potato dextrose agar) or in a liquid medium (e.g., potato dextrose broth) at 25-28 °C for 14-21 days.
- **Extraction:** The fungal mycelium and medium are harvested and extracted exhaustively with a solvent mixture such as ethyl acetate/methanol. The organic extracts are combined and concentrated under reduced pressure.<sup>[3]</sup>
- **Chromatographic Separation:** The crude extract is subjected to column chromatography on silica gel. A gradient elution system, starting with n-hexane and gradually increasing the polarity with ethyl acetate, is employed. Fractions are collected and monitored by thin-layer chromatography (TLC).
- **Purification:** Fractions containing **echinulin** are combined and further purified by preparative high-performance liquid chromatography (HPLC) using a C18 column and a mobile phase of methanol/water to yield pure **echinulin**.

## NMR Spectroscopic Analysis

- **Sample Preparation:** A 5-10 mg sample of purified **echinulin** is dissolved in approximately 0.6 mL of deuterated chloroform ( $\text{CDCl}_3$ ) containing tetramethylsilane (TMS) as an internal standard.
- **$^1\text{H}$  NMR Spectroscopy:**  $^1\text{H}$  NMR spectra are recorded on a 400 or 500 MHz spectrometer. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and 16-64 scans.<sup>[3]</sup>
- **$^{13}\text{C}$  NMR Spectroscopy:**  $^{13}\text{C}$  NMR spectra are acquired on the same instrument at a corresponding frequency (e.g., 100 or 125 MHz). A spectral width of 200-220 ppm and a larger number of scans (1024-4096) are typically required due to the lower natural abundance of  $^{13}\text{C}$ .<sup>[3]</sup>
- **2D NMR Experiments:** To unambiguously assign the proton and carbon signals, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are performed.

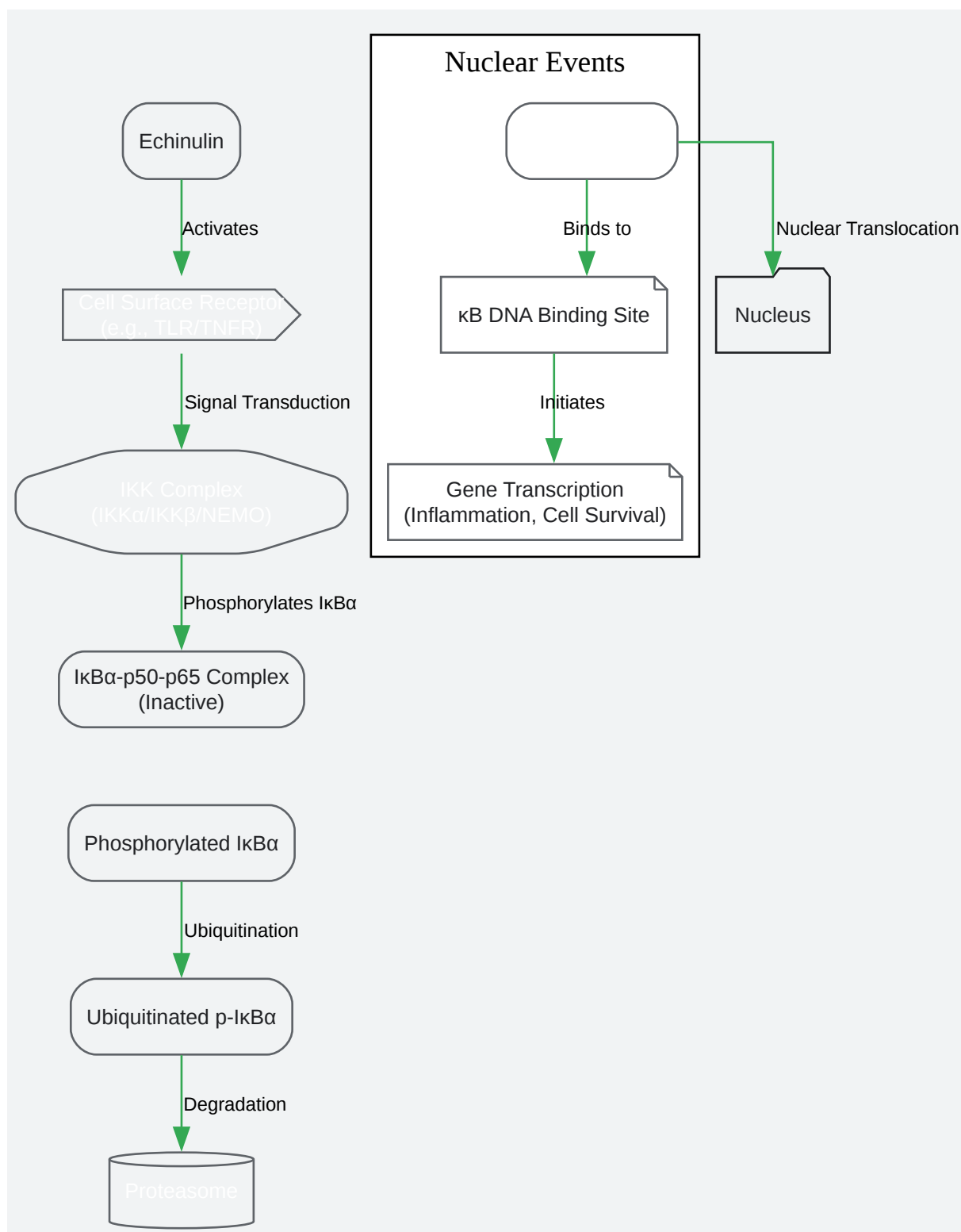


## X-ray Crystallography

- Crystallization: Single crystals of **echinulin** suitable for X-ray diffraction are grown by slow evaporation of a solution of the purified compound in a suitable solvent system (e.g., methanol, ethanol, or acetone). Vapor diffusion techniques, with a precipitant, can also be employed.<sup>[4]</sup>
- Data Collection: A selected crystal is mounted on a goniometer and cooled to a low temperature (e.g., 100 K) in a stream of nitrogen gas to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo K $\alpha$  or Cu K $\alpha$  radiation).<sup>[5]</sup>
- Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is solved using direct methods or Patterson methods and refined by full-matrix least-squares procedures.<sup>[6]</sup>

## Signaling Pathway Involvement: NF- $\kappa$ B Activation

**Echinulin** has been reported to contribute to the activation of T cell subsets, leading to the activation of the Nuclear Factor-kappa B (NF- $\kappa$ B) signaling pathway. The canonical NF- $\kappa$ B pathway is a critical regulator of inflammatory responses, cell survival, and proliferation. The precise molecular target of **echinulin** within this pathway is still under investigation, but the general mechanism of activation is understood to proceed as follows:



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Caption: **Echinulin**-induced NF-κB Signaling Pathway.

The activation cascade begins with the stimulation of a cell surface receptor, leading to the recruitment and activation of the I $\kappa$ B kinase (IKK) complex. The IKK complex, composed of IKK $\alpha$ , IKK $\beta$ , and NEMO, then phosphorylates the inhibitory protein I $\kappa$ B $\alpha$  at serine residues (Ser32 and Ser36).[7] This phosphorylation event marks I $\kappa$ B $\alpha$  for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of I $\kappa$ B $\alpha$  unmasks the nuclear localization signal of the p50-p65 heterodimer, allowing its translocation into the nucleus. In the nucleus, the active NF- $\kappa$ B dimer binds to specific  $\kappa$ B sites in the promoter regions of target genes, thereby initiating the transcription of genes involved in inflammation and cell survival.[8]

## Conclusion

**Echinulin** is a structurally complex and stereochemically defined natural product with significant biological activity. Its characterization has been made possible through a combination of spectroscopic and crystallographic techniques. The detailed understanding of its structure and its interaction with cellular signaling pathways, such as the NF- $\kappa$ B pathway, is crucial for its potential development as a therapeutic agent. This guide provides a foundational repository of technical information to aid researchers and scientists in their exploration of **echinulin** and its derivatives. Further investigation is warranted to fully elucidate the specific molecular interactions of **echinulin** and to explore its full therapeutic potential.

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